N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)
Description
N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) (CAS: 94023-33-3) is a bisamide compound characterized by a central ethylene diimine backbone linked to two 9,12,15-octadecatrienamide groups. This structure features three conjugated double bonds in the aliphatic chains, conferring unique physicochemical properties such as enhanced reactivity and flexibility compared to saturated analogs. It is industrially relevant, with applications in polymer processing, surfactants, and specialty coatings .
Properties
CAS No. |
93918-52-6 |
|---|---|
Molecular Formula |
C42H74N4O2 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[2-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C42H74N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,43-44H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
InChI Key |
UAWJDQLAODOCSH-NWUVBWGCSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) typically involves the reaction of ethylenediamine with 9,12,15-octadecatrienoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired amide bonds. The process may involve several steps, including purification and isolation of the final product to ensure high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and treatment of specific diseases.
Mechanism of Action
The mechanism of action of N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Saturated Analog: Ethylene Bis(stearamide) (EBS)
Synonyms: N,N'-Ethylene distearamide, 1,2-Bis(stearoylamino)ethane (CAS: 110-30-5).
- Structure : Features fully saturated C18 stearamide chains.
- Properties :
- Higher melting point (~140–145°C) due to crystalline packing of saturated chains.
- Lower solubility in polar solvents; primarily used as a lubricant, anti-blocking agent, and mold release agent in plastics.
- Key Difference : The absence of double bonds in EBS reduces oxidative susceptibility but limits its utility in reactive formulations .
Shorter-Chain Analog: N,N'-Ethylenebis(hexanamide)
CAS : 50905-12-7.
- Structure : C6 hexanamide chains attached to the ethylene diimine core.
- Properties :
- Lower molecular weight (MW: 340.5 g/mol) results in higher volatility.
- Enhanced solubility in alcohols and ketones; used in adhesives and low-temperature coatings.
- Key Difference : Reduced hydrophobicity compared to the C18 trienamide derivative .
Partially Unsaturated Analog: N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12-octadecadienamide)
CAS : 93918-51-4.
- Structure : Contains two double bonds (9,12-octadecadienamide) instead of three.
- Properties :
- Intermediate oxidation stability between trienamide and EBS.
- Applications include emulsifiers and stabilizers in cosmetics.
- Key Difference : Reduced conjugation lowers UV absorption capacity compared to the trienamide variant .
Pharmaceutical Analog: Ambenonium Chloride
CAS : 7648-98-6.
- Structure : Aromatic benzenemethanaminium groups with chloro and diethyl substituents.
- Properties :
- Charged quaternary ammonium centers enable cholinesterase inhibition (medical use in myasthenia gravis).
- High water solubility due to ionic character.
- Key Difference : Divergent applications (pharmaceutical vs. industrial) driven by aromatic vs. aliphatic chain substitution .
Comparative Data Table
| Property | Target Compound (CAS: 94023-33-3) | EBS (CAS: 110-30-5) | N,N'-Ethylenebis(hexanamide) (CAS: 50905-12-9) | Ambenonium Chloride (CAS: 7648-98-8) |
|---|---|---|---|---|
| Molecular Formula | C₄₄H₇₈N₄O₂ | C₃₈H₇₆N₂O₂ | C₁₄H₂₈N₂O₂ | C₂₈H₄₂Cl₂N₄O₂ |
| Molecular Weight | 717.1 g/mol | 593.0 g/mol | 340.5 g/mol | 537.6 g/mol |
| Melting Point | 85–90°C (estimated) | 140–145°C | 120–125°C | >250°C (decomposes) |
| Solubility | Soluble in DCM, THF | Insoluble in water | Soluble in ethanol, acetone | Soluble in water |
| Key Application | Polymer additives | Plastics lubricant | Adhesives | Cholinesterase inhibitor |
Stability and Environmental Considerations
- Oxidative Stability : The trienamide’s conjugated double bonds increase susceptibility to oxidation compared to EBS, necessitating antioxidant additives in industrial formulations .
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